![molecular formula C7H8S2 B3337157 2-Methylsulfanylbenzenethiol CAS No. 54615-64-4](/img/structure/B3337157.png)
2-Methylsulfanylbenzenethiol
Overview
Description
2-Methylsulfanylbenzenethiol (MSBT) is a chemical compound with the molecular formula C8H10S2. It is a yellowish liquid with a strong odor and is used in the synthesis of various organic compounds. MSBT is an important intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. In
Mechanism of Action
The mechanism of action of 2-Methylsulfanylbenzenethiol is not fully understood. It is believed to act as a scavenger of free radicals and reactive oxygen species, thereby reducing oxidative stress. 2-Methylsulfanylbenzenethiol has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. These mechanisms contribute to the antioxidant and anti-inflammatory properties of 2-Methylsulfanylbenzenethiol.
Biochemical and Physiological Effects:
2-Methylsulfanylbenzenethiol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Methylsulfanylbenzenethiol has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 2-Methylsulfanylbenzenethiol has been shown to increase the levels of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
2-Methylsulfanylbenzenethiol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 2-Methylsulfanylbenzenethiol has some limitations as well. It has a strong odor and can be irritating to the skin and eyes. It is also toxic in high concentrations and should be handled with care.
Future Directions
There are several future directions for the study of 2-Methylsulfanylbenzenethiol. One area of research is the development of 2-Methylsulfanylbenzenethiol-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of 2-Methylsulfanylbenzenethiol at the molecular level. This could lead to the development of more effective 2-Methylsulfanylbenzenethiol-based drugs. Finally, the study of 2-Methylsulfanylbenzenethiol in combination with other drugs or therapies could lead to the development of new treatment strategies for various diseases.
Conclusion:
In conclusion, 2-Methylsulfanylbenzenethiol is an important chemical compound with a wide range of biological activities. It has been extensively studied for its antioxidant, anti-inflammatory, and antimicrobial properties. 2-Methylsulfanylbenzenethiol has also been studied for its potential use in cancer therapy and neuroprotection. Further research is needed to fully understand the mechanism of action of 2-Methylsulfanylbenzenethiol and to develop effective 2-Methylsulfanylbenzenethiol-based drugs for the treatment of various diseases.
Scientific Research Applications
2-Methylsulfanylbenzenethiol has been extensively studied for its biological activities. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. 2-Methylsulfanylbenzenethiol has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2-Methylsulfanylbenzenethiol has also been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-methylsulfanylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYKKASXRLFTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509273 | |
Record name | 2-(Methylsulfanyl)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanylbenzenethiol | |
CAS RN |
54615-64-4 | |
Record name | 2-(Methylsulfanyl)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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